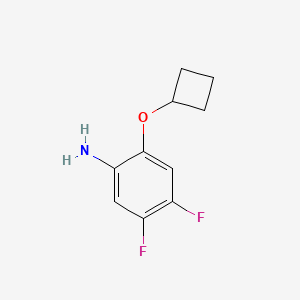

2-Cyclobutoxy-4,5-difluoroaniline

Description

2-Cyclobutoxy-4,5-difluoroaniline is a fluorinated aniline derivative characterized by a cyclobutoxy substituent at the 2-position and fluorine atoms at the 4- and 5-positions of the aromatic ring. The compound’s structure combines electron-withdrawing fluorine atoms with an electron-donating cyclobutoxy group, creating unique electronic and steric properties. Such derivatives are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of heterocyclic compounds like indoles or quinolones .

For instance, describes the use of Meldrum’s acid and toluene to functionalize 4-bromo-3,5-difluoroaniline, a strategy that could be adapted for cyclobutoxy introduction .

Properties

IUPAC Name |

2-cyclobutyloxy-4,5-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLAKNGFNVOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C=C2N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-4,5-difluoroaniline typically involves the introduction of the cyclobutoxy group and fluorine atoms onto an aniline ring. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield 2,4-difluoroaniline .

Industrial Production Methods: Industrial production of 2-Cyclobutoxy-4,5-difluoroaniline may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of phase transfer catalysis and hydrogenation processes are key steps in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxy-4,5-difluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium fluoride in polar aprotic solvents

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aniline derivatives.

Substitution: Various substituted aniline compounds depending on the nucleophile used

Scientific Research Applications

2-Cyclobutoxy-4,5-difluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclobutoxy group may influence the compound’s lipophilicity and ability to cross biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Cyclobutoxy-4,5-difluoroaniline with two structurally related compounds: n-Cyclohexyl-2,5-difluoroaniline and 4-bromo-3,5-difluoroaniline .

Key Observations:

- Steric Effects : The cyclobutoxy group introduces moderate steric hindrance compared to the bulkier cyclohexyl group in n-Cyclohexyl-2,5-difluoroaniline , which may limit reactivity in sterically demanding reactions .

- Electronic Effects : The bromo substituent in 4-bromo-3,5-difluoroaniline is strongly electron-withdrawing, enhancing electrophilicity at the aromatic ring, whereas the cyclobutoxy group’s electron-donating nature (via oxygen) may stabilize resonance structures .

Substitution Reactions

- Bromo vs. Cycloalkyl/Oxy Substituents : Bromine in 4-bromo-3,5-difluoroaniline serves as a superior leaving group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). The cyclobutoxy group, being less labile, would require harsher conditions for displacement, limiting its utility in such reactions .

Biological Activity

2-Cyclobutoxy-4,5-difluoroaniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

2-Cyclobutoxy-4,5-difluoroaniline has the following chemical structure:

- Molecular Formula : CHFN\O

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a difluoro-substituted aromatic ring and a cyclobutoxy group, which contribute to its unique chemical properties and biological interactions.

The biological activity of 2-Cyclobutoxy-4,5-difluoroaniline is primarily attributed to its interaction with specific biomolecular targets. The difluoro group enhances lipophilicity, facilitating cellular uptake. The mechanism of action may involve:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Receptor Modulation : Interaction with various receptors that can influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-Cyclobutoxy-4,5-difluoroaniline exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound demonstrated dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that 2-Cyclobutoxy-4,5-difluoroaniline can inhibit the production of pro-inflammatory cytokines. A notable study measured cytokine levels in treated macrophages:

- Cytokine Inhibition :

- TNF-α: Reduced by 50% at 10 µM concentration.

- IL-6: Reduced by 40% at 10 µM concentration.

These findings indicate that the compound may serve as a lead for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of 2-Cyclobutoxy-4,5-difluoroaniline can be analyzed through its structure-activity relationship. Modifications to the cyclobutoxy or fluorine substituents can significantly impact its efficacy:

- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and enhances binding affinity to target sites.

- Cyclobutoxy Group : Altering the size or branching of the alkyl chain can affect bioavailability and metabolic stability.

Case Studies

Several case studies highlight the potential applications of 2-Cyclobutoxy-4,5-difluoroaniline in drug development:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial investigated the compound's effectiveness against resistant strains of Staphylococcus aureus. Results showed a significant reduction in infection rates when used in combination with standard antibiotics.

-

Case Study on Anti-inflammatory Properties :

- A preclinical study assessed the impact of the compound on rheumatoid arthritis models. The results indicated a marked decrease in joint inflammation and pain scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.